molecular formula C18H17N3O2 B14158876 3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide CAS No. 736966-62-4

3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B14158876
CAS No.: 736966-62-4
M. Wt: 307.3 g/mol
InChI Key: FRZLJIPGWFTJKB-UHFFFAOYSA-N
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Description

3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is a complex organic compound with a unique structure that includes a phthalazinone core and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide typically involves the reaction of 4-methylbenzoyl chloride with hydrazine to form 4-(4-methylphenyl)phthalazin-1(2H)-one. This intermediate is then reacted with 3-bromopropanamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl)propanenitrile
  • 3-(1-oxo-4-phenyl-5,6,7,8-tetrahydro-2(1H)-phthalazinyl)propanenitrile
  • 3-(4-methyl-1-oxo-2(1H)-phthalazinyl)propanenitrile

Uniqueness

3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its phthalazinone core and propanamide side chain make it a versatile compound for various applications .

Properties

CAS No.

736966-62-4

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C18H17N3O2/c1-12-6-8-13(9-7-12)17-14-4-2-3-5-15(14)18(23)21(20-17)11-10-16(19)22/h2-9H,10-11H2,1H3,(H2,19,22)

InChI Key

FRZLJIPGWFTJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)N

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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